NSC49652

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de NSC49652 implique la condensation de la 2-hydroxyacétophénone avec le 3-pyridinecarboxaldéhyde en milieu basique. La réaction utilise généralement l'éthanol comme solvant et l'hydroxyde de sodium comme base. Le produit est ensuite purifié par recristallisation .

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie d'une qualité de produit constante et la mise en œuvre de techniques de purification adaptées à la production à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de Réactions

NSC49652 subit principalement des réactions impliquant ses groupes fonctionnels, tels que le groupe hydroxyle et le système de liaisons doubles conjuguées. Ces réactions comprennent:

Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.

Réduction: La liaison double conjuguée peut être réduite pour former un composé saturé.

Substitution: Le groupe hydroxyle peut participer à des réactions de substitution nucléophile

Réactifs et Conditions Courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: L'hydrogène gazeux en présence d'un catalyseur au palladium est souvent utilisé pour la réduction des doubles liaisons.

Substitution: Des nucléophiles tels que les alcoolates ou les amines peuvent être utilisés pour les réactions de substitution

Principaux Produits Formés

Oxydation: Le produit principal est un dérivé cétonique.

Réduction: Le produit principal est un composé saturé.

Substitution: Les produits principaux sont des dérivés phényliques substitués

Applications de la Recherche Scientifique

This compound a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine:

Chimie: Utilisé comme sonde pour étudier les interactions des petites molécules avec les domaines transmembranaires.

Biologie: Investigué pour son rôle dans l'induction de l'apoptose dans les cellules de mélanome et son potentiel comme agent thérapeutique.

Médecine: Exploré pour son potentiel dans le traitement du cancer, en particulier le mélanome, en raison de sa capacité à inhiber la croissance tumorale.

Industrie: Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs transmembranaires

Mécanisme d'Action

This compound exerce ses effets en ciblant le domaine transmembranaire du récepteur de mort p75 du facteur de croissance nerveux. Cette interaction induit des changements conformationnels dans le récepteur, conduisant à l'activation des voies apoptotiques. Le composé déclenche l'apoptose par l'activation de la kinase N-terminale de c-Jun (JNK) et d'autres voies de signalisation en aval .

Applications De Recherche Scientifique

Cancer Research

NSC49652 has been extensively studied for its potential in cancer treatment, particularly melanoma. Its ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for therapeutic development.

Case Study 1: Melanoma Treatment

A study using human melanoma xenograft models showed that treatment with this compound significantly reduced tumor size and metastasis. Mice administered the compound exhibited lower luciferase activity, indicating reduced tumor burden compared to control groups .

Neurobiology

The compound's interaction with p75NTR also suggests potential applications in neurobiology, particularly concerning neurodegenerative diseases.

Case Study 2: Neurodegeneration

In models simulating neurodegenerative conditions, this compound exacerbated neuronal cell death under serum deprivation. This effect highlights the dual role of the compound; while it may have therapeutic potential in cancer, it could be detrimental to neuronal health under specific conditions .

Biochemical Analysis

This compound's biochemical properties make it a valuable tool for studying transmembrane domain interactions:

- Chemical Reactions : The compound undergoes various reactions including oxidation, reduction, and substitution, which are essential for understanding its behavior in biological systems.

- Cellular Effects : It affects cell viability across different cell types, making it a versatile agent for experimental applications.

Comparison of this compound with Similar Compounds

| Compound | Target Receptor | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | p75NTR | Induces apoptosis | Inhibits melanoma growth |

| NSC149286 | p75NTR | Similar apoptotic effects | Different structural characteristics |

| NSC134058 | Various receptors | Induces apoptosis | Varies by molecular target |

| NSC38090 | Transmembrane domains | Varies | Varying efficacy |

| NSC166596 | p75NTR | Distinct biological activities | Unique structure |

Mécanisme D'action

NSC49652 exerts its effects by targeting the transmembrane domain of the death receptor p75 neurotrophin receptor. This interaction induces conformational changes in the receptor, leading to the activation of apoptotic pathways. The compound triggers apoptosis through the activation of c-Jun N-terminal kinase (JNK) and other downstream signaling pathways .

Comparaison Avec Des Composés Similaires

NSC49652 est unique dans sa capacité à cibler le domaine transmembranaire du récepteur de mort p75 du facteur de croissance nerveux. Des composés similaires comprennent:

NSC149286: Une autre petite molécule qui cible le même récepteur mais avec des caractéristiques structurales différentes.

NSC134058: Un composé présentant des effets apoptotiques similaires mais des cibles moléculaires différentes.

NSC38090: Cible les domaines transmembranaires mais avec une efficacité variable.

NSC166596: Structure similaire mais avec des activités biologiques distinctes

This compound se distingue par son inhibition puissante et sélective du récepteur de mort p75 du facteur de croissance nerveux, ce qui en fait un outil précieux en recherche sur le cancer et des applications thérapeutiques potentielles.

Activité Biologique

NSC49652, a small molecule identified as a potent modulator of the p75 neurotrophin receptor (p75NTR), has garnered attention for its significant biological activity, particularly in inducing apoptosis in various cell types, including melanoma cells and neurons. This article synthesizes recent findings regarding the compound's mechanisms of action, efficacy in vivo, and potential therapeutic applications.

This compound interacts directly with the transmembrane domain (TMD) of p75NTR, resulting in profound conformational changes that activate apoptotic pathways. The compound's mechanism involves:

- Induction of Apoptosis : this compound triggers apoptotic cell death in both melanoma and neuronal cells through pathways dependent on p75NTR and c-Jun N-terminal kinase (JNK) signaling .

- Inhibition of Tumor Growth : In vivo studies demonstrate that this compound effectively inhibits tumor growth in melanoma mouse models, showcasing its potential as an anti-cancer agent .

In Vitro Studies

In vitro assays have shown that this compound induces cell death through several pathways:

- Cell Viability Assays : Treatment with this compound led to a significant decrease in cell viability in human melanoma cell lines, with IC50 values indicating its potency compared to other compounds .

- Mechanistic Insights : The compound's interaction with p75NTR was confirmed through various assays, including AraTM transcription factor systems and cellular thermal shift assays, highlighting its ability to modulate receptor activity effectively .

In Vivo Studies

The efficacy of this compound has been evaluated using animal models:

- Melanoma Mouse Models : Mice treated with this compound displayed reduced metastatic spread and tumor burden compared to controls. The treatment regimen included multiple cycles of administration, demonstrating sustained effects on tumor growth inhibition .

- Neuronal Protection Studies : In models of neuronal injury, this compound's pro-apoptotic effects were linked to its ability to activate p75NTR signaling pathways, suggesting a dual role in both cancer therapy and neurodegenerative conditions .

Data Tables

Case Study 1: Melanoma Treatment

A study involving human melanoma xenograft models demonstrated that administration of this compound significantly reduced tumor size and metastasis. Mice receiving the compound showed a marked decrease in luciferase activity, indicating lower tumor burden compared to control groups .

Case Study 2: Neurodegeneration

In a model mimicking neurodegenerative processes, this compound was shown to exacerbate neuronal cell death under serum deprivation conditions. This effect was attributed to the activation of p75NTR-mediated apoptotic pathways, suggesting that while this compound may have therapeutic potential in cancer, its effects on neuronal cells could be detrimental under certain conditions .

Propriétés

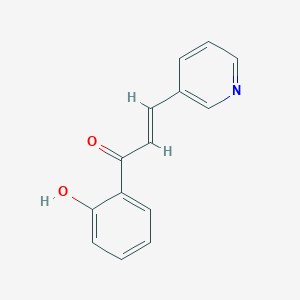

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWNZUBUBIULHB-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2875-25-4 | |

| Record name | NSC49652 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.